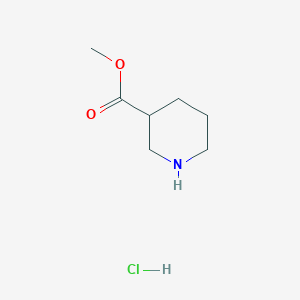

Methyl Piperidine-3-carboxylate Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl piperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-10-7(9)6-3-2-4-8-5-6;/h6,8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQQZKNAQDKIGGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585862 | |

| Record name | Methyl piperidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89895-55-6 | |

| Record name | Methyl piperidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl piperidine-3-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl Piperidine-3-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Piperidine-3-carboxylate Hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of piperidine-3-carboxylic acid (nipecotic acid), it serves as a valuable building block in the synthesis of various pharmaceutical agents. Understanding its physicochemical properties is crucial for its application in synthesis, formulation, and biological studies. This technical guide provides a comprehensive overview of the known physicochemical data, experimental protocols for their determination, and insights into its biological relevance, particularly as a potential inhibitor of the Indoleamine 2,3-dioxygenase 1 (IDO1) enzyme.

Physicochemical Properties

The following tables summarize the available quantitative data for this compound and its corresponding free base, Methyl Piperidine-3-carboxylate. Experimental data for the hydrochloride salt is limited in publicly available literature; therefore, where unavailable, computed values or data for the free base are provided for reference.

Table 1: General Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | methyl piperidine-3-carboxylate;hydrochloride | [1] |

| Synonyms | Methyl nipecotate hydrochloride, 3-Piperidinecarboxylic acid, methyl ester, hydrochloride | [1] |

| Molecular Formula | C₇H₁₄ClNO₂ | [1] |

| Molecular Weight | 179.64 g/mol | [1][2] |

| Appearance | Solid (form) | [2] |

| CAS Number | 89895-55-6 | [1] |

Table 2: Structural and Computed Properties

| Property | Value | Source |

| Canonical SMILES | COC(=O)C1CCCNC1.Cl | [1] |

| InChI Key | BQQZKNAQDKIGGZ-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area | 38.3 Ų | [1] |

| Monoisotopic Mass | 179.0713064 Da | [1] |

| Complexity | 125 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 2 | [3] |

Table 3: Thermal and Solubility Properties

| Property | Value | Notes | Source |

| Melting Point | Data not available for hydrochloride salt. | 28-32 °C for the free base (Methyl Piperidine-3-carboxylate). | [4] |

| Boiling Point | Data not available for hydrochloride salt. | 160-165 °C for the free base (Methyl Piperidine-3-carboxylate). | [4] |

| Solubility | Soluble in water. | The hydrochloride salt form enhances water solubility compared to the free base. Specific quantitative data is not readily available. The free base is soluble in alcohols and most organic solvents. | [4][5] |

| pKa | Data not available for hydrochloride salt. | The pKa of the conjugate acid of the piperidine nitrogen is a critical parameter. For related piperidine derivatives, pKa values are typically in the range of 8-11. |

Table 4: Spectral Data

| Spectrum Type | Data Availability | Source |

| ¹H NMR | Data available for the (S)-enantiomer hydrochloride salt and related structures. | [6][7] |

| ¹³C NMR | Data available for the (S)-enantiomer hydrochloride salt and the free base. | [6][8] |

| Infrared (IR) | Data available for the free base and related structures. | [7][8] |

| Mass Spectrometry (MS) | Data available for the free base. | [8] |

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate determination of physicochemical properties. The following sections provide methodologies that can be applied to this compound.

Melting Point Determination

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The melting point is a crucial indicator of purity.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar) is used.

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate (e.g., 10-20 °C/minute) to determine an approximate melting range.

-

The apparatus is allowed to cool.

-

A fresh sample is heated again, with the temperature raised rapidly to about 20 °C below the approximate melting point.

-

The heating rate is then slowed to 1-2 °C/minute.

-

The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.[9][10]

-

Solubility Determination

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.

Methodology (Equilibrium Shake-Flask Method):

-

Solvent Selection: A range of solvents should be tested, including water, methanol, ethanol, and dichloromethane, to assess the solubility profile.

-

Procedure:

-

An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.

-

The mixture is agitated (e.g., using a shaker or rotator) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered or centrifuged to remove the undissolved solid.

-

The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.[11][12]

-

pKa Determination

Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a measure of the strength of an acid in solution. For a compound with a basic nitrogen, such as the piperidine ring in this compound, the pKa of its conjugate acid is determined.

Methodology (Potentiometric Titration):

-

Sample Preparation: A precise amount of this compound is dissolved in deionized water to create a solution of known concentration (e.g., 0.01 M). The ionic strength of the solution can be maintained using a background electrolyte like 0.1 M KCl.

-

Apparatus: A calibrated pH meter with a suitable electrode and a burette for the titrant.

-

Procedure:

-

The sample solution is placed in a beaker with a magnetic stirrer.

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.[13][14]

-

Biological Activity and Signaling Pathway

Methyl Piperidine-3-carboxylate, the free base of the title compound, has been identified as a potent inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the kynurenine pathway, which is involved in tryptophan metabolism.[10] Overexpression of IDO1 in the tumor microenvironment leads to depletion of tryptophan and accumulation of kynurenine, resulting in an immunosuppressive environment that allows cancer cells to evade the immune system.[15][16]

IDO1 Signaling Pathway and Inhibition

The diagram below illustrates the IDO1 signaling pathway and the mechanism by which inhibitors like Methyl Piperidine-3-carboxylate can counteract its immunosuppressive effects.

Caption: IDO1 Pathway Inhibition.

Synthesis and Experimental Workflows

The synthesis of this compound typically involves the esterification of piperidine-3-carboxylic acid followed by salt formation. A general workflow for its synthesis and subsequent physicochemical characterization is outlined below.

General Synthesis and Characterization Workflow

Caption: Synthesis and Characterization Workflow.

Conclusion

References

- 1. This compound | C7H14ClNO2 | CID 16336093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-3-Methyl piperidine carboxylate hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Page loading... [guidechem.com]

- 4. chembk.com [chembk.com]

- 5. Methyl piperidine-3-carboxylate | 50585-89-2 [sigmaaldrich.cn]

- 6. chemicalbook.com [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. Methyl piperidine-3-carboxylate | C7H13NO2 | CID 351626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. epubl.ktu.edu [epubl.ktu.edu]

- 10. Methyl piperidine-3-carboxylate | 50585-89-2 | FM56436 [biosynth.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]

- 14. The signaling function of IDO1 incites the malignant progression of mouse B16 melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fortislife.com [fortislife.com]

- 16. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to Methyl Piperidine-3-carboxylate Hydrochloride (CAS: 89895-55-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Piperidine-3-carboxylate Hydrochloride, also known as methyl nipecotate hydrochloride, is a piperidine derivative with significant potential in pharmaceutical research and development. As a derivative of nipecotic acid, a known inhibitor of gamma-aminobutyric acid (GABA) uptake, this compound is of interest for its potential applications in neurology and as a versatile building block in the synthesis of complex pharmaceutical agents.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, and known biological activities, serving as a technical resource for professionals in the field.

Physicochemical Properties

This compound is a white to off-white solid. Its fundamental physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 89895-55-6 | [3] |

| Molecular Formula | C₇H₁₄ClNO₂ | [3] |

| Molecular Weight | 179.64 g/mol | [3] |

| IUPAC Name | methyl piperidine-3-carboxylate;hydrochloride | [3] |

| Synonyms | Piperidine-3-carboxylic acid methyl ester hydrochloride, Methyl nipecotate hydrochloride | |

| Melting Point | 116-118 °C or 131-132 °C |

Synthesis and Purification

The synthesis of this compound can be achieved through a two-step process starting from 3-pyridinecarboxylic acid (nicotinic acid). The general synthetic approach involves the hydrogenation of the pyridine ring to form piperidine-3-carboxylic acid (nipecotic acid), followed by esterification.

Experimental Protocol: Synthesis

Step 1: Hydrogenation of 3-Pyridinecarboxylic Acid to Piperidine-3-carboxylic Acid (Nipecotic Acid)

-

Materials: 3-Pyridinecarboxylic acid, Water, Palladium on carbon (Pd/C) catalyst (e.g., 10%), Hydrogen gas, Nitrogen gas, Methanol.

-

Procedure:

-

In a high-pressure hydrogenation vessel, a mixture of 3-pyridinecarboxylic acid, water, and a catalytic amount of palladium on carbon is prepared. The typical weight ratio of 3-pyridinecarboxylic acid to water to Pd/C is approximately 1:5-8:0.01-0.05.

-

The vessel is sealed and purged with nitrogen gas to remove air.

-

Hydrogen gas is introduced into the vessel to a pressure of 4-5 MPa.

-

The reaction mixture is heated to 90-100 °C and stirred for 3-4 hours.

-

After the reaction is complete, the vessel is cooled to room temperature, and the excess hydrogen is carefully vented.

-

The palladium catalyst is removed by filtration.

-

The filtrate is concentrated by distillation under reduced pressure to remove about 50% of the water.

-

The solution is then cooled to 30 °C, and methanol is added to precipitate the nipecotic acid.

-

Further cooling to 0-10 °C and subsequent centrifugation or filtration yields the solid piperidine-3-carboxylic acid.

-

Step 2: Esterification of Piperidine-3-carboxylic Acid to this compound

-

Materials: Piperidine-3-carboxylic acid, Methanol, Thionyl chloride (SOCl₂) or Hydrogen chloride (gas or solution in an organic solvent).

-

Procedure (using Thionyl Chloride):

-

Piperidine-3-carboxylic acid is suspended in an excess of methanol at 0 °C.

-

Thionyl chloride is added dropwise to the stirred suspension. This reaction is exothermic and generates HCl in situ, which acts as a catalyst and forms the hydrochloride salt.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC).

-

The excess methanol and thionyl chloride are removed under reduced pressure.

-

The resulting crude product is triturated with diethyl ether or another suitable non-polar solvent to induce crystallization.

-

The solid this compound is collected by filtration, washed with the non-polar solvent, and dried under vacuum.

-

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether or ethanol/ethyl acetate.

Spectroscopic Characterization

While a complete set of publicly available, assigned spectra for this compound is limited, the expected spectral characteristics can be inferred from its structure and data from similar compounds. Researchers should perform their own analytical characterization for confirmation.

¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons and the methyl ester group. The protons on the piperidine ring will appear as a series of complex multiplets in the aliphatic region (typically 1.5-3.5 ppm). The methyl protons of the ester group will be a sharp singlet at approximately 3.7 ppm. The N-H protons of the piperidine hydrochloride will likely appear as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy (Carbon NMR)

The carbon NMR spectrum should display distinct signals for each of the seven carbon atoms in the molecule. The carbonyl carbon of the ester will be the most downfield signal (around 170-175 ppm). The methyl carbon of the ester will be in the range of 50-55 ppm. The carbons of the piperidine ring will appear in the aliphatic region (approximately 20-50 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

-

A broad band in the region of 2500-3000 cm⁻¹ corresponding to the N-H stretching of the ammonium hydrochloride.

-

A strong absorption band around 1730-1750 cm⁻¹ due to the C=O stretching of the ester group.

-

C-H stretching vibrations in the 2800-3000 cm⁻¹ region.

-

C-O stretching of the ester around 1100-1300 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry, the molecule is expected to show a molecular ion peak corresponding to the free base (Methyl Piperidine-3-carboxylate) after the loss of HCl. The exact mass of the free base is 143.0946 g/mol . Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Biological Activity and Mechanism of Action

The biological activity of this compound is primarily inferred from its structural relationship to nipecotic acid. Nipecotic acid is a known competitive inhibitor of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft.[2][4] By inhibiting GABA reuptake, these compounds increase the concentration of GABA in the synapse, enhancing GABAergic neurotransmission. This mechanism is a key target for anticonvulsant drugs.[1]

Esters of nipecotic acid have been synthesized and investigated as potential prodrugs to improve the blood-brain barrier penetration of the parent acid.[5] The esterification of the carboxylic acid group increases the lipophilicity of the molecule, which can facilitate its transport into the central nervous system. Once in the brain, the ester can be hydrolyzed by esterases to release the active nipecotic acid.

While specific studies on the methyl ester are less common than for other esters, it is expected to act as a GABA uptake inhibitor.[5][6] Further research is needed to fully characterize its potency and selectivity for different GAT subtypes.

Applications in Research and Drug Development

This compound serves as a valuable building block in medicinal chemistry for the synthesis of more complex molecules. The piperidine scaffold is a common motif in many approved drugs due to its favorable physicochemical properties and its ability to interact with various biological targets.[7]

This compound is particularly useful for introducing the 3-carbomethoxypiperidine moiety into a larger molecule. It can be used in the synthesis of novel compounds targeting neurological disorders, such as epilepsy, anxiety, and neuropathic pain, by leveraging its potential as a GABA uptake inhibitor.[7] It is also a precursor for the synthesis of other nipecotic acid derivatives with potentially improved pharmacokinetic and pharmacodynamic profiles.[6]

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Conclusion

This compound is a key chemical intermediate with significant potential in the field of drug discovery and development, particularly in the area of neuroscience. Its role as a precursor to GABA uptake inhibitors makes it a valuable tool for researchers investigating treatments for a variety of neurological conditions. This technical guide provides a foundational understanding of its properties, synthesis, and biological context to aid scientists and researchers in their work with this compound. Further investigation into its specific biological activities and applications is warranted to fully realize its therapeutic potential.

References

- 1. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nipecotic acid - Wikipedia [en.wikipedia.org]

- 3. This compound | C7H14ClNO2 | CID 16336093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Esters of nipecotic and isonipecotic acids as potential anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

Spectral Data Analysis of (S)-Methyl piperidine-3-carboxylate hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for (S)-Methyl piperidine-3-carboxylate hydrochloride, a chiral building block of significant interest in pharmaceutical research and development. This document details expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines detailed experimental protocols for their acquisition, and presents logical workflows for spectral analysis.

Spectral Data Summary

The following tables summarize the expected quantitative spectral data for (S)-Methyl piperidine-3-carboxylate hydrochloride. It is important to note that while extensive searches have been conducted, publicly available, experimentally verified peak lists for this specific compound are limited. The data presented below is a combination of information from spectral databases for the free base, predicted values based on analogous structures, and data from published literature on similar piperidine derivatives.

¹H NMR Spectral Data

Solvent: Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD) are common solvents for piperidine hydrochloride salts. The chemical shifts can vary depending on the solvent and concentration.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H3 (methine) | 2.5 - 3.0 | m | - |

| H2ax, H6ax (axial) | 3.3 - 3.7 | m | - |

| H2eq, H6eq (equatorial) | 2.8 - 3.2 | m | - |

| H4ax, H5ax (axial) | 1.6 - 1.9 | m | - |

| H4eq, H5eq (equatorial) | 1.9 - 2.2 | m | - |

| O-CH₃ (methyl ester) | ~3.7 | s | - |

| N-H₂⁺ (ammonium) | 9.0 - 10.0 | br s | - |

Note: The piperidine ring protons will exhibit complex splitting patterns due to geminal and vicinal coupling. The exact chemical shifts and coupling constants can be influenced by the conformational equilibrium of the piperidine ring.

¹³C NMR Spectral Data

Solvent: Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD)

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C=O (ester carbonyl) | 170 - 175 |

| C3 (methine) | 40 - 45 |

| C2, C6 | 45 - 50 |

| C4, C5 | 20 - 30 |

| O-CH₃ (methyl ester) | 50 - 55 |

Mass Spectrometry Data

Ionization Method: Electrospray Ionization (ESI) is a suitable method for this polar, ionic compound.

| m/z | Assignment | Notes |

| 144.102 | [M+H]⁺ | Corresponds to the protonated free base (C₇H₁₄NO₂⁺). The exact mass is calculated as 144.1019. |

| 179.071 | [M]⁺ | Molecular ion of the intact hydrochloride salt (less common in ESI). The monoisotopic mass is 179.0713.[1] |

Note: The observed m/z values in mass spectrometry will correspond to the cationic form of the molecule (the free base), as the hydrochloride salt will dissociate in the ESI source.

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above. These protocols are based on established practices for the analysis of chiral piperidine derivatives and other small molecule hydrochloride salts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and confirmation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of (S)-Methyl piperidine-3-carboxylate hydrochloride directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or D₂O). The choice of solvent can affect the chemical shifts and the appearance of the N-H protons.

-

If using a non-deuterated solvent for the N-H protons, a small amount of D₂O can be added to exchange the labile protons, which will cause their signal to disappear from the ¹H NMR spectrum, aiding in peak assignment.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 2-3 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Spectral Width: 200-220 ppm.

-

Number of Scans: 1024 or more, as ¹³C is less sensitive.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or ion trap analyzer.

Sample Preparation:

-

Prepare a stock solution of (S)-Methyl piperidine-3-carboxylate hydrochloride in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent system. The final solvent composition should be compatible with the ESI process (typically high in organic content).

-

For hydrochloride salts, it is generally not necessary to remove the chloride ion before analysis, as ESI will typically show the protonated free base.

ESI-MS Acquisition Parameters:

-

Ionization Mode: Positive ion mode is preferred to detect the protonated molecule [M+H]⁺.

-

Capillary Voltage: 3-4 kV.

-

Nebulizing Gas (N₂): Flow rate and pressure should be optimized for stable spray.

-

Drying Gas (N₂): Temperature and flow rate should be optimized to desolvate the ions efficiently.

-

Mass Range: Scan from m/z 50 to 500 to ensure detection of the molecular ion and potential fragments.

Data Analysis:

-

Identify the peak corresponding to the protonated molecule [M+H]⁺.

-

Compare the observed m/z with the calculated exact mass of the protonated free base (C₇H₁₄NO₂⁺).

-

If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain structural information. Common fragmentation pathways for piperidine derivatives include ring opening and loss of the ester group.

Visualization of Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key logical relationships and experimental workflows.

References

An In-depth Technical Guide to the Characterization of (R)-Methyl Piperidine-3-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Methyl piperidine-3-carboxylate hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of piperidine-3-carboxylic acid (nipecotic acid), it serves as a valuable building block for the synthesis of a wide range of biologically active molecules. Its derivatives have been explored for various therapeutic applications, including as GABA uptake inhibitors, antimelanoma agents, and for the treatment of osteoporosis. This technical guide provides a comprehensive overview of the characterization of (R)-Methyl piperidine-3-carboxylate hydrochloride, including its physicochemical properties, representative spectral data, detailed experimental protocols for its synthesis and analysis, and a visualization of a relevant biological pathway.

Physicochemical Properties

(R)-Methyl piperidine-3-carboxylate hydrochloride is a white to off-white solid. Due to the limited availability of specific experimental data in public literature, the following table summarizes its known properties along with representative data expected for a compound of this nature.

| Property | Value | Source |

| Chemical Formula | C₇H₁₄ClNO₂ | [Sigma-Aldrich] |

| Molecular Weight | 179.64 g/mol | [PubChem] |

| CAS Number | 1255651-12-7 | [Sigma-Aldrich] |

| Appearance | Solid | [Sigma-Aldrich] |

| Storage Temperature | Room Temperature, Sealed in dry conditions | [Guidechem] |

| Melting Point | Data not available (Typical for similar salts: >150 °C) | |

| Specific Rotation [α]D | Data not available |

Spectral Data (Representative)

The following spectral data are representative and based on the analysis of closely related structures, such as the corresponding (S)-enantiomer and other piperidine derivatives. These should be used as a guide for the characterization of (R)-Methyl piperidine-3-carboxylate hydrochloride.

¹H NMR Spectroscopy

-

Solvent: D₂O

-

Frequency: 400 MHz

-

Representative Spectrum:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.80 | s | 3H | -OCH₃ |

| ~3.50 - 3.65 | m | 2H | Piperidine H2, H6 |

| ~3.10 - 3.30 | m | 2H | Piperidine H2, H6 |

| ~2.90 - 3.05 | m | 1H | Piperidine H3 |

| ~2.10 - 2.25 | m | 1H | Piperidine H4, H5 |

| ~1.80 - 2.05 | m | 3H | Piperidine H4, H5 |

¹³C NMR Spectroscopy

-

Solvent: D₂O

-

Frequency: 100 MHz

-

Representative Spectrum:

| Chemical Shift (ppm) | Assignment |

| ~174.0 | C=O (ester) |

| ~53.0 | -OCH₃ |

| ~48.0 | Piperidine C2 |

| ~45.5 | Piperidine C6 |

| ~41.0 | Piperidine C3 |

| ~26.0 | Piperidine C4 |

| ~23.5 | Piperidine C5 |

Infrared (IR) Spectroscopy

-

Sample Preparation: KBr pellet

-

Representative Spectrum:

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3000-2800 | C-H stretch (aliphatic) |

| ~2700-2400 | N-H stretch (secondary amine salt) |

| ~1735 | C=O stretch (ester) |

| ~1200 | C-O stretch (ester) |

Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization (ESI+)

-

Representative Spectrum:

| m/z | Assignment |

| 144.1025 | [M+H]⁺ (Calculated for C₇H₁₄NO₂⁺: 144.1025) |

Experimental Protocols

Synthesis of (R)-Methyl piperidine-3-carboxylate hydrochloride

This protocol describes a common method for the synthesis of (R)-Methyl piperidine-3-carboxylate hydrochloride starting from N-Boc-(R)-piperidine-3-carboxylic acid.

Step 1: Esterification of N-Boc-(R)-piperidine-3-carboxylic acid

-

To a solution of N-Boc-(R)-piperidine-3-carboxylic acid (1 equivalent) in methanol (10 volumes), add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove methanol.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(R)-methyl piperidine-3-carboxylate as an oil.

Step 2: Deprotection of the Boc Group

-

Dissolve the N-Boc-(R)-methyl piperidine-3-carboxylate (1 equivalent) in a solution of HCl in diethyl ether or dioxane (e.g., 4M HCl in dioxane, 5-10 volumes).

-

Stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

A precipitate of (R)-Methyl piperidine-3-carboxylate hydrochloride will form.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

Purification

The crude (R)-Methyl piperidine-3-carboxylate hydrochloride can be purified by recrystallization.

-

Dissolve the crude solid in a minimal amount of a hot solvent mixture, such as methanol/diethyl ether or ethanol/ethyl acetate.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of the cold solvent mixture.

-

Dry the crystals under vacuum.

Analytical Characterization

-

NMR Spectroscopy: Prepare a sample by dissolving ~10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Acquire ¹H and ¹³C NMR spectra.

-

IR Spectroscopy: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an ATR accessory.

-

Mass Spectrometry: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water) and analyze by ESI-MS.

-

Purity Analysis (HPLC): Develop a high-performance liquid chromatography (HPLC) method using a chiral column to determine the enantiomeric purity. A typical mobile phase could be a mixture of hexane/isopropanol with a small amount of a suitable amine modifier.

Mandatory Visualizations

Synthesis Workflow

Caption: Synthesis of (R)-Methyl piperidine-3-carboxylate HCl.

Biological Pathway: GABA Uptake Inhibition

Derivatives of piperidine-3-carboxylic acid are known inhibitors of GABA transporters (GATs), which are responsible for the reuptake of the neurotransmitter GABA from the synaptic cleft. Inhibition of GATs increases the concentration of GABA in the synapse, enhancing inhibitory neurotransmission.

Caption: Inhibition of GABA reuptake by a piperidine derivative.

An In-depth Technical Guide on Methyl Nipecotate Hydrochloride

This guide provides essential physicochemical data for methyl nipecotate hydrochloride, a compound of interest to researchers and professionals in the fields of chemistry and drug development. The following sections detail its molecular formula and weight, presented in a clear, tabular format for ease of reference.

Core Molecular Data

The fundamental molecular properties of (R)-Methyl Nipecotate Hydrochloride have been determined and are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ClNO₂ | [1] |

| Molecular Weight | 179.64 g/mol | [1] |

It is important to distinguish the hydrochloride salt from its free base form, (R)-methyl nipecotate, which has a molecular formula of C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol .[2]

Visualization of Molecular Properties

To illustrate the relationship between the compound and its core attributes, the following diagram is provided.

References

An In-depth Technical Guide to Methyl Piperidine-3-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl piperidine-3-carboxylate hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details its chemical identity, physicochemical properties, synthesis, and known biological activities. Particular emphasis is placed on its role as a derivative of nipecotic acid, a known inhibitor of γ-aminobutyric acid (GABA) uptake. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of neuroscience, pharmacology, and synthetic organic chemistry.

Chemical Identity and Nomenclature

The compound of interest is the hydrochloride salt of the methyl ester of piperidine-3-carboxylic acid.

-

Common Name: Piperidine-3-carboxylic acid methyl ester hydrochloride

-

Synonyms: Methyl nipecotate hydrochloride, 3-Piperidinecarboxylic acid methyl ester hydrochloride[1]

-

IUPAC Name: methyl piperidine-3-carboxylate;hydrochloride[1]

-

CAS Number: 89895-55-6[1]

-

Molecular Formula: C₇H₁₄ClNO₂[1]

-

Molecular Weight: 179.64 g/mol [1]

-

Chemical Structure:

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented below. It is important to note that some of the listed values are predicted based on computational models.

| Property | Value | Source |

| Melting Point | ~175 °C (decomposition) | Predicted[2][3] |

| Boiling Point | 193.8 ± 33.0 °C | Predicted[4] |

| Solubility | Soluble in water and ethanol.[5] Soluble in alcohols, ethers, and most organic solvents.[4] | [4][5] |

| pKa | 9.28 ± 0.10 | Predicted[4] |

| Appearance | White to light brown solid.[3] | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the esterification of piperidine-3-carboxylic acid (nipecotic acid) followed by the formation of the hydrochloride salt.

General Synthesis Scheme

The overall synthetic transformation can be represented as follows:

Caption: General synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for esterification and salt formation.

Materials:

-

Piperidine-3-carboxylic acid (Nipecotic acid)

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or concentrated Hydrochloric acid (HCl)

-

Diethyl ether (anhydrous) or other suitable organic solvent

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Esterification (Fischer Esterification):

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidine-3-carboxylic acid.

-

Under an inert atmosphere, add an excess of anhydrous methanol to the flask.

-

Cool the mixture in an ice bath and slowly add thionyl chloride or concentrated hydrochloric acid dropwise. This step should be performed in a well-ventilated fume hood as it is exothermic and releases HCl gas.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or other suitable analytical techniques is recommended).

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

-

Work-up and Isolation of the Free Ester:

-

The residue is dissolved in water and the pH is carefully adjusted to be basic (pH > 8) using a suitable base (e.g., sodium bicarbonate or sodium carbonate solution).

-

The aqueous layer is then extracted multiple times with an organic solvent such as dichloromethane or ethyl acetate.

-

The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude methyl piperidine-3-carboxylate as an oil or low-melting solid.

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the crude methyl piperidine-3-carboxylate in a minimal amount of a dry organic solvent (e.g., diethyl ether or ethyl acetate).

-

To this solution, add a solution of hydrochloric acid in the same or a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution as a white solid.

-

The solid is collected by filtration, washed with a small amount of the cold organic solvent, and dried under vacuum to yield pure this compound.

-

Biological Activity and Mechanism of Action

The biological activity of this compound is intrinsically linked to its parent compound, nipecotic acid. Nipecotic acid is a well-established inhibitor of the uptake of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[6][7]

Inhibition of GABA Uptake

Methyl piperidine-3-carboxylate, as a derivative of nipecotic acid, is expected to exhibit similar inhibitory effects on GABA transporters (GATs). These transporters are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells, thereby terminating its neurotransmission.

The proposed mechanism of action involves the competitive inhibition of GATs. By binding to the transporter, methyl piperidine-3-carboxylate prevents the binding and subsequent translocation of GABA. This leads to an increased concentration and prolonged presence of GABA in the synaptic cleft, enhancing inhibitory neurotransmission.

Caption: Mechanism of GABA uptake inhibition by this compound.

Potential Therapeutic Applications

Given its likely mechanism of action, this compound and its derivatives are of interest in the development of therapeutic agents for neurological and psychiatric disorders characterized by GABAergic dysfunction. These include:

-

Epilepsy: By enhancing GABAergic inhibition, this compound could potentially suppress the excessive neuronal firing characteristic of seizures.[6]

-

Anxiety Disorders: Increasing GABA levels in the brain is a common strategy for anxiolytic drugs.

-

Other Neurological Conditions: Research into GABA uptake inhibitors extends to other conditions such as spasticity, neuropathic pain, and substance use disorders.

Conclusion

This compound is a valuable chemical entity for researchers in drug discovery and development. Its straightforward synthesis and, more importantly, its structural relationship to the GABA uptake inhibitor nipecotic acid, make it a compelling starting point for the design and synthesis of novel central nervous system therapeutics. Further investigation into its specific pharmacological profile, including its potency and selectivity for different GABA transporter subtypes, is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding of this compound, intended to facilitate and inspire future research endeavors.

References

- 1. This compound | C7H14ClNO2 | CID 16336093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. METHYL 4-OXO-3-PIPERIDINECARBOXYLATE HYDROCHLORIDE | 108554-34-3 ,CCD00012065,MFCD00012769 - Product Detail - Chemical Cloud Database [chemcd.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Nipecotic acid directly activates GABAA-like ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl Piperidine-3-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl Piperidine-3-carboxylate Hydrochloride. The document details the structural assignment of proton and carbon signals, outlines a standard experimental protocol for data acquisition, and presents the data in a clear, tabular format for ease of reference.

Chemical Structure and Atom Numbering

Nuclear Magnetic Resonance spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. To facilitate the assignment of NMR signals, the atoms of this compound are numbered as shown in the diagram below. The protonation of the piperidine nitrogen is a key structural feature that significantly influences the chemical shifts of adjacent protons and carbons.

An In-depth Technical Guide on the Solubility Profile of Methyl Piperidine-3-carboxylate Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of Methyl Piperidine-3-carboxylate Hydrochloride in various organic solvents. As a key intermediate in the synthesis of numerous pharmaceutical compounds, a thorough understanding of its solubility is critical for process optimization, formulation development, and ensuring reaction efficiency.[1][2] This document outlines the predicted solubility characteristics based on its structural features, details standardized experimental protocols for accurate solubility determination, and presents an illustrative data framework. The information herein is intended to serve as a foundational resource for professionals in the fields of pharmaceutical sciences and organic chemistry.

Introduction

This compound is a heterocyclic compound featuring a piperidine ring, a methyl ester group, and a hydrochloride salt.[3] The presence of the polar hydrochloride moiety generally enhances aqueous solubility.[4] The piperidine nitrogen allows for hydrogen bonding, while the overall structure has a degree of non-polarity, suggesting a varied solubility profile in organic solvents.[5][6] Its structural versatility makes it a valuable building block in the synthesis of a range of biologically active molecules.[1][2] An understanding of its solubility in different organic media is paramount for its effective use in synthetic chemistry and pharmaceutical development.

Predicted Solubility Profile

While specific quantitative solubility data for this compound is not extensively available in public literature, its solubility characteristics can be inferred from its chemical structure and the general properties of similar piperidine derivatives. The compound possesses both a polar hydrochloride group and a less polar carbomethoxy-piperidine structure. This duality suggests it will be soluble in a range of organic solvents, particularly polar protic and aprotic solvents. It is anticipated to have good solubility in alcohols (e.g., methanol, ethanol) and polar aprotic solvents like DMSO, while exhibiting lower solubility in non-polar solvents such as hexane.[6][7]

Illustrative Solubility Data

The following table summarizes the anticipated qualitative solubility of this compound in a selection of common organic solvents at ambient temperature. Note: This data is illustrative and intended for guidance. Actual solubility values should be determined experimentally using the protocols outlined in the subsequent section.

| Solvent Class | Solvent | Predicted Solubility |

| Polar Protic | Methanol | High |

| Ethanol | High | |

| Isopropanol | Moderate | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High |

| N,N-Dimethylformamide (DMF) | High | |

| Acetonitrile | Moderate | |

| Acetone | Low to Moderate | |

| Non-Polar | Dichloromethane | Low |

| Toluene | Very Low | |

| Hexane | Very Low |

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, standardized experimental methods should be employed. The following protocols describe the determination of both thermodynamic and kinetic solubility.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard for solubility measurement.[4]

Methodology:

-

Preparation of Saturated Solutions: An excess amount of solid this compound is added to a series of vials, each containing a different organic solvent of interest.

-

Equilibration: The vials are sealed and agitated (e.g., using a shaker or rotator) at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.[4][7]

-

Phase Separation: After equilibration, the samples are allowed to stand, permitting the undissolved solid to settle.

-

Sample Collection and Filtration: An aliquot of the supernatant is carefully withdrawn and filtered through a chemically resistant syringe filter (e.g., 0.22 µm or 0.45 µm) to remove all undissolved particles.[4][5][7]

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standards of known concentrations is used for accurate quantification.[7]

-

Reporting: The solubility is reported in units of mg/mL or mol/L at the specified temperature.[5]

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination

This high-throughput method is often used in early-stage drug discovery to assess the solubility of a compound from a concentrated stock solution, typically in DMSO.[4][7]

Methodology:

-

Stock Solution Preparation: A high-concentration stock solution of this compound is prepared in a water-miscible organic solvent, most commonly DMSO.[4][7]

-

Serial Dilution: In a multi-well plate (e.g., 96-well), serial dilutions of the stock solution are performed.[4]

-

Addition of Solvent: A fixed volume of the target organic solvent is added to each well.

-

Incubation: The plate is incubated at a constant temperature for a defined period (e.g., 1-2 hours) with gentle shaking to allow for precipitation.[4][7]

-

Precipitation Detection: The presence of a precipitate is detected by measuring the turbidity of the solution in each well using a nephelometer or by visual inspection. The lowest concentration at which precipitation is observed is reported as the kinetic solubility.[4]

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Solvent Polarity: As a polar salt, it is expected to be more soluble in polar solvents.

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in a liquid solvent, solubility increases with temperature.

-

Presence of Other Solutes: The presence of other compounds in the solution can affect solubility through common ion effects or other interactions.

Conclusion

This technical guide provides a foundational understanding of the solubility profile of this compound in organic solvents. While specific quantitative data is sparse, the provided information on its predicted solubility, along with detailed experimental protocols, offers a robust framework for researchers and drug development professionals. The determination of accurate solubility data through the described methodologies is essential for the successful application of this versatile compound in pharmaceutical synthesis and formulation.

References

Chiral Properties of Methyl Piperidine-3-carboxylate Hydrochloride Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chiral properties, separation, and potential pharmacological significance of the enantiomers of Methyl Piperidine-3-carboxylate Hydrochloride. The stereochemistry of piperidine derivatives is of paramount importance in medicinal chemistry, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.

Introduction to Chirality in Piperidine Scaffolds

Piperidine rings are prevalent structural motifs in a vast array of pharmaceuticals and natural products.[1] When a substituent is introduced at the 3-position of the piperidine ring, as in Methyl Piperidine-3-carboxylate, a chiral center is created. This results in the existence of two non-superimposable mirror images, the (R)- and (S)-enantiomers. The spatial arrangement of these enantiomers can lead to differential interactions with chiral biological targets such as enzymes and receptors, profoundly influencing their biological activity.[2]

The parent acid, nipecotic acid, is a well-known inhibitor of γ-aminobutyric acid (GABA) uptake, with its chirality playing a crucial role in its potency.[3] Consequently, the individual enantiomers of its derivatives, like this compound, are valuable building blocks for the synthesis of enantiomerically pure drugs.[4][5]

Physicochemical and Chiroptical Properties

Precise characterization of the individual enantiomers is fundamental. While specific experimental data for the hydrochloride salts of Methyl Piperidine-3-carboxylate enantiomers is not widely published, the following table summarizes key computed properties and data for the parent compounds and related esters.

| Property | (R)-Enantiomer | (S)-Enantiomer | Racemate |

| Compound Name | (R)-Methyl piperidine-3-carboxylate Hydrochloride | (S)-Methyl piperidine-3-carboxylate Hydrochloride | This compound |

| CAS Number | 1255651-12-7[6] | 164323-84-6[7] | 89895-55-6[8] |

| Molecular Formula | C₇H₁₄ClNO₂[6] | C₇H₁₄ClNO₂ | C₇H₁₄ClNO₂[8] |

| Molecular Weight | 179.64 g/mol [6] | 179.64 g/mol | 179.64 g/mol [8] |

| Melting Point | Data not available | Data not available | Data not available |

| Specific Rotation ([α]D) | Data not available | Data not available | 0° |

| Parent Free Base (CAS) | 164323-85-7[2] | 276248-50-1[1] | 50585-89-2[9] |

| Parent Free Base (MW) | 143.19 g/mol [2] | 143.18 g/mol [1] | 143.18 g/mol [9] |

Note: The lack of publicly available experimental melting points and specific rotation values for the hydrochloride salts highlights a gap in the literature. Researchers are advised to perform these measurements upon successful resolution or synthesis.

Enantioselective Synthesis and Resolution

Obtaining enantiomerically pure Methyl Piperidine-3-carboxylate can be achieved through two primary strategies: asymmetric synthesis or resolution of the racemic mixture.

Enantioselective Synthesis

Modern synthetic methods allow for the direct synthesis of a single enantiomer. One approach involves the Rh-catalyzed asymmetric reductive Heck reaction of arylboronic acids and a pyridine derivative, which can produce enantioenriched 3-substituted piperidines.[4] Such methods provide excellent enantioselectivity and are scalable, making them suitable for drug development campaigns.

Classical Resolution via Diastereomeric Salt Formation

A widely used and robust method for separating enantiomers is classical resolution.[10] This involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[10][11]

Caption: Logical workflow for the classical resolution of racemic Methyl Piperidine-3-carboxylate.

Experimental Protocols

Protocol for Classical Resolution with a Tartaric Acid Derivative

This protocol is a representative procedure based on methods for resolving similar piperidine derivatives.[11][12][13] Optimization of solvent, temperature, and stoichiometry is often necessary.

-

Salt Formation: Dissolve one equivalent of racemic Methyl Piperidine-3-carboxylate free base in a suitable solvent (e.g., isopropanol, ethanol, or acetone). In a separate container, dissolve 0.5 equivalents of a chiral resolving agent, such as Di-p-toluoyl-L-tartaric acid, in the same solvent, using heat if necessary.

-

Crystallization: Slowly add the resolving agent solution to the racemic amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then further cool to a lower temperature (e.g., 0-5 °C) for several hours to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the precipitated crystals by filtration and wash them with a small amount of the cold solvent. The collected solid is the diastereomerically enriched salt.

-

Liberation of Free Amine: Suspend the isolated diastereomeric salt in water and add a base (e.g., 2M NaOH solution) until the pH is basic (pH > 10).

-

Extraction: Extract the liberated enantiomerically enriched free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Drying and Evaporation: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the enantiomerically pure free amine.

-

Hydrochloride Salt Formation: Dissolve the purified amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a stoichiometric amount of HCl (e.g., as a solution in ether or isopropanol) to precipitate the hydrochloride salt. Collect the salt by filtration and dry in vacuo.

-

Enantiomeric Purity Analysis: Determine the enantiomeric excess (ee) of the product using a suitable chiral analytical method (see Section 4.2).

Protocol for Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for both analytical determination of enantiomeric purity and for preparative-scale separation.[10][14] Polysaccharide-based chiral stationary phases (CSPs) are often effective for separating piperidine derivatives.[10]

-

Column: A polysaccharide-based CSP, such as Chiralpak® IA or Chiralcel® OD-H, is recommended.

-

Mobile Phase: A typical mobile phase for normal-phase chromatography would be a mixture of a non-polar solvent like hexane or heptane and an alcohol (e.g., isopropanol or ethanol).

-

Mobile Phase Modifier: For basic compounds like piperidines, peak tailing can be an issue. To mitigate this, add a small amount of an amine modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase (typically 0.1% v/v).[10]

-

Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent.

-

Chromatographic Conditions (Representative):

-

Flow Rate: 0.5 - 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 210 nm, as the ester carbonyl provides a chromophore).

-

Temperature: Ambient or controlled (e.g., 25 °C).

-

-

Data Analysis: The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

Caption: General experimental workflow for determining enantiomeric excess using chiral HPLC.

Pharmacological Significance and Signaling Pathways

While specific pharmacological data for the individual enantiomers of Methyl Piperidine-3-carboxylate are not extensively documented, the broader class of chiral piperidines has significant therapeutic applications.

-

(RS)-Piperidine-3-carboxylic acid (Nipecotic Acid): As the parent acid, it is a potent inhibitor of GABA uptake.[3] This activity is crucial for modulating neurotransmission in the central nervous system. It is likely that the (R)- and (S)-enantiomers of its methyl ester derivative will exhibit different potencies as GABA uptake inhibitors.

-

Drug Intermediates: The (S)-enantiomer of the related ethyl ester is used as a reactant in the synthesis of various therapeutic agents, including DPP-4 inhibitors (for diabetes), JAK2 inhibitors (for myelofibrosis and certain cancers), and serotonin-norepinephrine reuptake inhibitors (for depression and anxiety).[4] This highlights the value of the (S)-piperidine-3-carboxylate scaffold in targeting a diverse range of signaling pathways.

-

Analgesic and Neurological Applications: Piperidine derivatives are well-known for their analgesic properties and for their application in treating neurological disorders.[5] The specific stereochemistry often dictates the efficacy and side-effect profile of these agents.

Given the role of the parent compound as a GABA uptake inhibitor, a potential (though unconfirmed for this specific molecule) mechanism of action is illustrated below.

Caption: Potential mechanism of action via inhibition of GABA reuptake at the synapse.

Conclusion

The enantiomers of this compound are valuable chiral building blocks in drug discovery and development. While there is a need for more comprehensive public data on the specific physicochemical properties of the individual enantiomers, established methods for their resolution and analysis are available. The classical resolution via diastereomeric salt formation and analysis by chiral HPLC are reliable and reproducible techniques. The pharmacological importance of the piperidine-3-carboxylic acid scaffold, particularly in neuroscience, underscores the necessity of isolating and studying these enantiomers to develop safer and more efficacious therapeutic agents.

References

- 1. (S)-Methyl piperidine-3-carboxylate | C7H13NO2 | CID 18727136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-methyl piperidine-3-carboxylate | 164323-85-7 [sigmaaldrich.com]

- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (S)-Ethyl piperidine-3-carboxylate 97 37675-18-6 [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Page loading... [guidechem.com]

- 7. CAS#:164323-84-6 | (S)-methyl piperidine-3-carboxylate hydrochloride | Chemsrc [chemsrc.com]

- 8. This compound | C7H14ClNO2 | CID 16336093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Methyl piperidine-3-carboxylate | C7H13NO2 | CID 351626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 12. 3S-(-)-3-(3-Methanesulfonyl-phenyl)-piperidine Tartaric Acid Salt () for sale [vulcanchem.com]

- 13. researchgate.net [researchgate.net]

- 14. csfarmacie.cz [csfarmacie.cz]

Methodological & Application

Synthesis of Methyl Piperidine-3-carboxylate Hydrochloride from Nipecotic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of methyl piperidine-3-carboxylate hydrochloride from nipecotic acid. This compound serves as a valuable building block in medicinal chemistry and drug development, leveraging the pharmacologically significant piperidine scaffold.

Introduction

Nipecotic acid, a piperidine-3-carboxylic acid, is a well-known inhibitor of γ-aminobutyric acid (GABA) uptake.[1] Its derivatives are key intermediates in the synthesis of a wide range of pharmaceuticals, particularly those targeting the central nervous system. The conversion of nipecotic acid to its methyl ester, and subsequently to its hydrochloride salt, enhances its utility as a versatile synthon for further chemical modifications, such as amide bond formation and N-alkylation. The hydrochloride salt form improves the compound's stability and handling properties. This protocol details a robust and efficient method for this transformation.

Applications in Research and Drug Development

This compound is a crucial intermediate in the synthesis of more complex molecules with therapeutic potential. The piperidine moiety is a common scaffold in many approved drugs due to its favorable pharmacokinetic properties.[2]

Key application areas include:

-

Lead Optimization: The ester functionality provides a convenient handle for the synthesis of amide libraries to explore structure-activity relationships (SAR).

-

Scaffold for Novel Therapeutics: It serves as a foundational structure for the development of novel analgesics, anti-inflammatory agents, and compounds targeting neurological disorders.[3]

-

Precursor for Bioactive Molecules: The N-H group of the piperidine ring can be functionalized to introduce diverse substituents, leading to compounds with a wide range of biological activities. The N-Boc protected version of methyl piperidine-3-carboxylate is widely used in the synthesis of pharmaceutical intermediates.[1][4]

Chemical Reaction Workflow

The synthesis of this compound from nipecotic acid is a two-step process:

-

Esterification: Nipecotic acid is converted to its methyl ester, methyl nipecotate, via a Fischer-Speier esterification. A common and efficient method involves the use of methanol as both the solvent and reactant, with thionyl chloride (SOCl₂) as a catalyst. Thionyl chloride reacts with methanol in situ to generate anhydrous hydrochloric acid, which catalyzes the esterification.

-

Salt Formation: The resulting methyl nipecotate is then converted to its hydrochloride salt. This is typically achieved by treating a solution of the ester with a solution of hydrogen chloride in an organic solvent, such as diethyl ether or isopropanol.

Below is a Graphviz diagram illustrating the overall workflow.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of Methyl Piperidine-3-carboxylate (Methyl Nipecotate)

This protocol is adapted from a similar procedure for the synthesis of methyl 1-methylpiperidine-4-carboxylate.[5]

Materials:

-

Nipecotic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Sodium carbonate (Na₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Ice bath

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend nipecotic acid in anhydrous methanol. The recommended ratio is approximately 1 mole of nipecotic acid to 8-10 equivalents of methanol.

-

Addition of Thionyl Chloride: Cool the suspension to -10 °C to 0 °C using an ice-salt or ice-water bath. Slowly add thionyl chloride (1.5 to 2.0 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40-65 °C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it to approximately pH 8 with a saturated aqueous solution of sodium carbonate. Caution: Neutralization is exothermic and will release CO₂ gas.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain crude methyl piperidine-3-carboxylate as an oil.

Protocol 2: Synthesis of this compound

Materials:

-

Crude methyl piperidine-3-carboxylate

-

Anhydrous diethyl ether or isopropanol

-

Hydrochloric acid solution in diethyl ether or isopropanol (e.g., 2 M)

-

Beaker or Erlenmeyer flask

-

Stirring apparatus

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Dissolution: Dissolve the crude methyl piperidine-3-carboxylate in a minimal amount of anhydrous diethyl ether or isopropanol.

-

Precipitation: While stirring, slowly add a solution of hydrochloric acid in diethyl ether or isopropanol to the ester solution. The hydrochloride salt will precipitate out as a white solid.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any remaining impurities.

-

Drying: Dry the solid under vacuum to obtain pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Purity | Expected Yield |

| Nipecotic Acid | C₆H₁₁NO₂ | 129.16 | Solid | >98% | N/A |

| This compound | C₇H₁₄ClNO₂ | 179.64 | Solid | >95% | 80-90% |

Characterization Data for this compound:

While a specific, unified source for all characterization data is not available, the following represents expected values based on data for structurally similar compounds and publicly available information.[6]

| Property | Expected Value |

| Melting Point | A specific melting point is not consistently reported in the literature, but it is expected to be a crystalline solid with a defined melting point. For comparison, the melting point of isonipecotic acid methyl ester hydrochloride is reported as 190-192 °C.[7] |

| ¹H NMR (CDCl₃) | Expected chemical shifts (δ, ppm): ~3.7 (s, 3H, -OCH₃), ~3.0-3.5 (m, 2H, piperidine ring protons adjacent to N), ~2.5-2.9 (m, 3H, other piperidine ring protons), ~1.5-2.0 (m, 4H, other piperidine ring protons). The NH proton will likely be a broad singlet. |

| ¹³C NMR (CDCl₃) | Expected chemical shifts (δ, ppm): ~173 (-C=O), ~52 (-OCH₃), ~40-50 (piperidine ring carbons). |

| IR (KBr, cm⁻¹) | Expected characteristic peaks: ~2900-3100 (C-H stretch), ~2400-2700 (N-H stretch of amine salt), ~1730 (C=O stretch of ester), ~1200 (C-O stretch). |

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the starting material, intermediate, and final product, highlighting the key transformations.

Caption: Key transformations in the synthesis.

References

- 1. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. fuaij.com [fuaij.com]

- 5. prepchem.com [prepchem.com]

- 6. This compound | C7H14ClNO2 | CID 16336093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for N-Alkylation of Methyl Piperidine-3-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of methyl piperidine-3-carboxylate hydrochloride, a key intermediate in the synthesis of a wide range of pharmacologically active compounds. The functionalization of the piperidine nitrogen allows for the modulation of a molecule's physicochemical properties, such as basicity, lipophilicity, and metabolic stability, which are critical for optimizing drug candidates. Two robust and widely applicable methods are presented: direct N-alkylation with alkyl halides and reductive amination with carbonyl compounds.

Introduction

Methyl piperidine-3-carboxylate, also known as methyl nipecotate, is a valuable building block in medicinal chemistry. Its derivatives are integral to the structure of numerous therapeutic agents. The secondary amine of the piperidine ring offers a prime site for introducing various alkyl substituents to explore structure-activity relationships (SAR) in drug discovery programs. The starting material is typically supplied as a hydrochloride salt to improve its stability and handling. Therefore, the initial step in any N-alkylation protocol involves the neutralization of the hydrochloride to generate the free secondary amine in situ.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation is a classical and straightforward method for forming C-N bonds. This protocol involves the reaction of the free piperidine nitrogen with an alkyl halide (e.g., iodide, bromide, or chloride) in the presence of a base. The base is crucial for neutralizing the hydrohalic acid byproduct, which drives the reaction to completion. Care must be taken to control the stoichiometry of the alkylating agent to minimize the formation of quaternary ammonium salts, a common side reaction.[1]

Experimental Protocol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

-

Solvent and Base Addition: Add a suitable anhydrous solvent (e.g., DMF or acetonitrile, 0.1-0.5 M). Add a base (e.g., K₂CO₃[1], Na₂CO₃[2], or triethylamine[3]) (2.5-3.0 eq.). The excess base is required to both neutralize the hydrochloride salt and scavenge the acid produced during the alkylation.

-

Reaction Initiation: Stir the suspension at room temperature for 30 minutes to ensure the formation of the free amine.

-

Alkylating Agent Addition: Add the alkyl halide (1.0-1.2 eq.) dropwise to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature or heat to 50-70°C.[1] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up:

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.